N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(m-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-12-5-4-6-13(9-12)10-20(17,18)15-11-14(2,16)7-8-19-3/h4-6,9,15-16H,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYSDMFMFGFNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Sch225336 (CB2-Selective Bis-Sulfone)
- Structure : Contains dual sulfonyl groups and methoxy-substituted aromatic rings.
- Activity : Potent CB2 receptor selectivity with inverse agonist properties.
- Key Differences: Sch225336 lacks the hydroxyl and methylthio groups present in the target compound. The bis-sulfone configuration enhances receptor binding but reduces metabolic stability compared to monosulfonamides .
| Property | Target Compound | Sch225336 |
|---|---|---|
| Molecular Weight (g/mol) | ~340 (estimated) | 578.64 |
| Key Functional Groups | OH, methylthio | Dual sulfonyl, methoxy |
| Receptor Affinity | Not reported | CB2 IC₅₀ = 2.3 nM |
N-((2-(1-(3-(Trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide
- Structure : Combines a benzimidazole core with a methanesulfonamide side chain.
- Activity : Synthesized via iodoacetic acid-mediated cyclization; high yield (85%) .
- Key Differences :
- The benzimidazole core enables π-π stacking, unlike the aliphatic chain in the target compound.
- Trifluoromethyl group increases electronegativity and bioavailability.
| Property | Target Compound | Benzimidazole Derivative |
|---|---|---|
| Synthetic Yield | Not reported | 85% |
| Bioavailability | Low (predicted) | Moderate (CF₃ enhances) |
| Applications | Hypothetical enzyme inhibition | Anticancer, antimicrobial |
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : Sulfonamides with bulky substituents (e.g., m-tolyl) often exhibit slower hepatic clearance.
- Receptor Interactions: Unlike Sch225336 (CB2-selective), the target compound’s lack of bis-sulfone groups may limit cannabinoid receptor affinity but broaden off-target effects .
Q & A
Basic: What are the standard synthetic routes for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(m-tolyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves sulfonylation of a hydroxylamine intermediate using methanesulfonyl chloride under basic conditions (e.g., triethylamine). Key steps include:
- Temperature Control : Maintain 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .
- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates and enhance reaction homogeneity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of methanesulfonyl chloride to amine) .
Advanced: How can structural ambiguities in this compound be resolved using complementary analytical techniques?
Methodological Answer:
Ambiguities arise in stereochemistry or sulfonamide conformation. A multi-technique approach is recommended:
- X-ray Crystallography : Resolve absolute configuration (e.g., chiral centers at 2-hydroxy-2-methyl) .
- NMR Spectroscopy : Use - HSQC to assign proton-carbon correlations, especially for overlapping methylthio and hydroxy signals .
- IR Spectroscopy : Confirm sulfonamide group presence via S=O stretching bands (~1350 cm) and hydrogen bonding .
Contradictions in crystallographic vs. solution-phase data (e.g., rotameric forms) require molecular dynamics simulations .
Basic: What analytical techniques are critical for characterizing the purity and stability of this sulfonamide in preclinical studies?
Methodological Answer:
- HPLC-PDA : Quantify purity (>95%) using C18 columns (acetonitrile/water mobile phase) and monitor degradation under stress conditions (e.g., pH 3–9 buffers) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 385.14 g/mol) and detect impurities via isotopic patterns .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage recommendations .
Advanced: How can researchers address contradictory reports on this compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
Contradictions may stem from assay conditions or cellular models. Mitigation strategies include:
- Dose-Response Curves : Compare IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity .
- Off-Target Profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
- Redox Activity Controls : Include trolox or NAC in assays to distinguish true inhibition from ROS-mediated cytotoxicity .
Meta-analysis of published IC data under standardized conditions (e.g., ATP concentration in kinase assays) is critical .
Basic: What are the recommended protocols for evaluating the solubility and formulation compatibility of this compound?
Methodological Answer:
- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and PEG-400. Low aqueous solubility (<50 µM) suggests need for co-solvents .
- Lipophilicity (LogP) : Determine via HPLC (C18 column, isocratic methanol/water) to guide formulation (e.g., nanoemulsions for LogP >3) .
- Accelerated Stability Testing : Monitor precipitation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24h .
Advanced: How can computational modeling predict metabolite pathways and guide structural optimization?
Methodological Answer:
- In Silico Metabolism : Use Schrödinger’s MetaSite to identify Phase I/II metabolites (e.g., hydroxylation at 4-(methylthio) or sulfonamide hydrolysis) .
- Docking Studies (AutoDock Vina) : Model interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
- QSAR Models : Corporate Hammett constants for substituents (e.g., electron-withdrawing m-tolyl) to optimize metabolic stability .
Basic: What experimental controls are essential when assessing antimicrobial activity of this sulfonamide?
Methodological Answer:
- Positive Controls : Include known sulfonamide antibiotics (e.g., sulfamethoxazole) to validate assay sensitivity .
- Resazurin Assay : Differentiate bacteriostatic vs. bactericidal effects via metabolic activity readouts .
- Plasmid-Bearing Strains : Test against sulfonamide-resistant E. coli (e.g., DH5α with sul1 gene) to assess resistance profiles .
Advanced: How can researchers reconcile discrepancies in reported solubility and partition coefficients for this compound?
Methodological Answer:
Discrepancies arise from measurement techniques (e.g., shake-flask vs. potentiometric). Best practices:
- Standardized Buffers : Use USP buffers with ionic strength adjustment (e.g., 0.15 M NaCl) .
- PAMPA Assays : Compare artificial membrane permeability with calculated LogD values .
- Interlaboratory Validation : Share samples with independent labs using identical protocols (e.g., HPLC-UV at λ=254 nm) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential sulfonamide sensitization .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methylthio butylamine) .
- Waste Disposal : Neutralize acidic/byproduct streams with 10% NaOH before aqueous disposal .
Advanced: How can machine learning enhance SAR studies for derivatives of this sulfonamide?
Methodological Answer:
- Feature Engineering : Use Mordred descriptors (e.g., topological polar surface area) to train random forest models for activity prediction .
- Generative Chemistry (REINVENT) : Design novel analogs with optimized target affinity and reduced hepatotoxicity .
- Cross-Validation : Validate models with external datasets (e.g., ChEMBL entries) to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
